N'-(4-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazine group
Preparation Methods
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
4-ethoxybenzaldehyde+3-hydroxynaphthalene-2-carbohydrazide→N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide
Chemical Reactions Analysis
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique ethoxy group in N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide may confer distinct properties, such as enhanced solubility or specific interactions with biological targets .
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-17-9-7-14(8-10-17)13-21-22-20(24)18-11-15-5-3-4-6-16(15)12-19(18)23/h3-13,23H,2H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
TWHGQPJIROGUDI-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.